molecular formula C19H23NO4 B2535093 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one CAS No. 859870-94-3

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one

Cat. No.: B2535093
CAS No.: 859870-94-3
M. Wt: 329.396
InChI Key: YHLCCQHFWTVUQJ-UHFFFAOYSA-N
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Description

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromenone core and a spirocyclic moiety, which imparts distinct chemical and physical properties. The chromenone core is known for its biological activity, while the spirocyclic structure contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one is unique due to its combination of a chromenone core and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-14-3-4-17-16(11-14)15(12-18(21)24-17)13-20-7-5-19(6-8-20)22-9-10-23-19/h3-4,11-12H,2,5-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLCCQHFWTVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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